Product packaging for 1-(Naphth-1-yl)piperazine dihydrochloride(Cat. No.:CAS No. 1188264-04-1)

1-(Naphth-1-yl)piperazine dihydrochloride

Cat. No.: B1461656
CAS No.: 1188264-04-1
M. Wt: 285.2 g/mol
InChI Key: ZGMNVJGEEHEXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Naphth-1-yl)piperazine dihydrochloride is a piperazine derivative featuring a naphthalene moiety directly attached to the piperazine ring. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications as antihistamines, antipsychotics, and anti-ischemic agents. The naphthyl group in this compound introduces enhanced lipophilicity and aromatic bulk, which may influence receptor binding kinetics, metabolic stability, and blood-brain barrier penetration compared to simpler aromatic substituents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Cl2N2 B1461656 1-(Naphth-1-yl)piperazine dihydrochloride CAS No. 1188264-04-1

Properties

IUPAC Name

1-naphthalen-1-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMNVJGEEHEXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Naphth-1-yl)piperazine dihydrochloride primarily involves the nucleophilic substitution reaction between a halogenated naphthalene derivative (commonly 1-bromonaphthalene or 1-chloronaphthalene) and piperazine. This reaction forms the 1-(naphth-1-yl)piperazine intermediate, which is subsequently converted into its dihydrochloride salt by treatment with hydrochloric acid.

Key steps:

  • Aryl halide activation: The naphthalene ring is functionalized with a halogen at the 1-position to serve as a leaving group.
  • Nucleophilic substitution: Piperazine acts as a nucleophile, displacing the halogen under appropriate conditions.
  • Salt formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.

Detailed Preparation Procedures

Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

A modern and efficient method involves palladium(II)-catalyzed amination of 1-bromonaphthalene with excess piperazine. This method offers high regioselectivity and yield.

  • Reaction conditions:

    • Catalyst: Palladium(II) complex (e.g., Pd(OAc)2)
    • Ligand: Suitable phosphine ligands
    • Base: Often potassium carbonate or similar
    • Solvent: Polar aprotic solvents such as toluene or dimethylformamide
    • Temperature: Elevated temperatures (80–120 °C)
    • Reaction time: Several hours under inert atmosphere
  • Outcome: Formation of 1-(naphth-1-yl)piperazine with minimal side products.

  • Subsequent step: Treatment with hydrochloric acid in ethanol or another solvent to precipitate the dihydrochloride salt.

This approach is supported by synthetic schemes reported in receptor ligand development studies, where aryl piperazines were synthesized via palladium-catalyzed amination of aryl halides with piperazine.

Direct Nucleophilic Aromatic Substitution

In some cases, direct nucleophilic substitution of halogenated naphthalene derivatives with piperazine under reflux conditions in solvents such as ethanol or dichloromethane is employed.

  • Reaction conditions:

    • Solvent: Ethanol or dichloromethane
    • Temperature: Reflux (approximately 78 °C for ethanol)
    • Reaction time: Several hours (typically 4–24 h)
    • Molar ratios: Excess piperazine to drive the reaction forward
  • Post-reaction processing: The reaction mixture is cooled, and hydrochloric acid is added to form the dihydrochloride salt, which precipitates out and can be filtered and dried.

This method is simpler but may require longer reaction times and careful control to minimize side reactions.

Reaction Parameters Influencing Yield and Purity

Parameter Typical Conditions Effect on Synthesis
Solvent Ethanol, dichloromethane, toluene Solvent polarity affects nucleophilicity and solubility
Temperature 60–120 °C (depending on method) Higher temperatures increase reaction rate but may cause side reactions
Catalyst Pd(II) complexes with phosphine ligands Enhances coupling efficiency and selectivity
Molar Ratio Excess piperazine (1.5–3 equiv.) Drives substitution reaction to completion
Reaction Time 4–24 hours Longer times improve conversion but risk decomposition
Acid treatment HCl in ethanol or water Converts free base to stable dihydrochloride salt

Analytical and Purification Techniques

  • Purity confirmation: Infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) are routinely used to confirm the chemical structure and purity of the product.
  • Purification: Recrystallization from solvents such as ethanol or hexane is common to obtain pure dihydrochloride salt.
  • Yield: Reported yields for the palladium-catalyzed amination route typically range from 60% to 80%, depending on reaction optimization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Palladium-catalyzed amination 1-bromonaphthalene, piperazine, Pd catalyst, base 80–120 °C, inert atmosphere, 4–12 h High yield, regioselective Requires expensive catalyst
Direct nucleophilic substitution 1-halogenated naphthalene, piperazine Reflux in ethanol or DCM, 4–24 h Simple setup, no catalyst needed Longer reaction time, lower selectivity
Multistep reduction and cyclization (related piperazines) α-keto compounds, ethylenediamine, LiAlH4 Multiple steps, varied temperatures Versatile for diverse derivatives Complex, less direct for naphthyl

Chemical Reactions Analysis

1-(Naphth-1-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, especially when activated by electron-withdrawing groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction leads to dihydronaphthalene derivatives.

Scientific Research Applications

Pharmacological Research

1-(Naphth-1-yl)piperazine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating psychiatric disorders.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine, including 1-(Naphth-1-yl)piperazine, exhibit antidepressant-like effects in animal models. A study demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant .

Neuropharmacology

The compound is also studied for its effects on neurotransmitter systems. It has been shown to interact with serotonin receptors, which are crucial for mood regulation.

Case Study: Serotonin Receptor Interaction

A recent investigation highlighted the ability of this compound to modulate serotonin receptor activity. This modulation can lead to altered synaptic transmission, impacting mood and anxiety levels .

Drug Development

Due to its promising pharmacological profile, this compound serves as a lead compound in drug development processes aimed at creating new medications for mental health disorders.

Table: Comparison of Piperazine Derivatives

Compound NameActivity TypeReference
This compoundAntidepressant-like
1-(4-Fluorophenyl)piperazineAnxiolytic
1-(2-Methylphenyl)piperazineAntipsychotic

Molecular Biology Applications

In molecular biology, this compound is utilized as a tool for studying receptor-ligand interactions and signaling pathways. Its ability to selectively bind to certain receptors makes it valuable for elucidating the mechanisms underlying various biological processes.

Case Study: Receptor Binding Studies

Studies have employed this compound to investigate binding affinities at various receptor sites, providing insights into its mechanism of action and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 1-(Naphth-1-yl)piperazine dihydrochloride involves its interaction with various molecular targets, particularly serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These interactions modulate neurotransmitter release and receptor activity, influencing various physiological and neurological processes.

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Compounds

Structural Comparisons

The table below highlights structural differences and similarities between 1-(naphth-1-yl)piperazine dihydrochloride and key analogs:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Structural Features
This compound Naphthalen-1-yl C₁₄H₁₈Cl₂N₂ 293.21 g/mol* Bulky aromatic group, high lipophilicity
Trimetazidine () 2,3,4-Trimethoxybenzyl C₁₄H₂₂Cl₂N₂O₃ 339.25 g/mol Methoxy groups enhance anti-ischemic effects
Buclizine dihydrochloride () 4-tert-Butylphenylmethyl C₂₈H₃₂Cl₂N₂ 483.48 g/mol Bulky alkyl-aromatic, antihistamine activity
1-(5-Chloro-2-methoxyphenyl)piperazine () 5-Chloro-2-methoxyphenyl C₁₁H₁₄ClN₂O·HCl 274.16 g/mol Chloro and methoxy groups for 5-HT receptor modulation
SA4503 () 3,4-Dimethoxyphenethyl C₂₃H₃₂Cl₂N₂O₂ 451.43 g/mol Sigma-1 receptor agonism, antidepressant

Note: *Calculated based on standard atomic weights.

Key Observations :

  • Electron-Donating/Withdrawing Groups : Methoxy (e.g., Trimetazidine) and chloro (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine) substituents modulate electronic properties, affecting receptor affinity and metabolic stability .
  • Lipophilicity : The naphthyl group likely enhances membrane permeability, similar to the 4-tert-butylphenylmethyl group in Buclizine .

Pharmacological Comparisons

Serotonin Receptor Modulation
  • 5-HT1A/1B/1C Activity : Substituted phenylpiperazines (e.g., 1-(m-chlorophenyl)piperazine in ) show dose-dependent suppression of locomotor activity via 5-HT1B/1C receptors. The naphthyl analog may exhibit stronger receptor binding due to extended aromatic interactions but could face reduced selectivity due to steric bulk .
  • Antidepressant Effects : SA4503 () reduces immobility in forced swimming tests via sigma-1 receptors. The naphthyl group’s lipophilicity could enhance central nervous system penetration, potentiating similar effects .
Anti-Ischemic and Cardiovascular Effects
  • Trimetazidine () inhibits fatty acid oxidation, protecting tissues from ischemia-reperfusion injury. The naphthyl derivative’s bulk may limit its efficacy in mitochondrial targeting compared to trimethoxybenzyl groups .
Antihistamine Activity
  • Buclizine and Cetirizine () act as H1 antagonists. The naphthyl group’s hydrophobicity might improve histamine receptor binding but increase off-target interactions .

Key Observations :

  • Salt Formation : Most dihydrochlorides (e.g., Trimetazidine) are synthesized via HCl treatment of free bases, ensuring stability and solubility .
  • Aromatic Coupling : Naphthyl incorporation may require harsher conditions (e.g., Pd catalysis) compared to benzyl or phenyl groups .

Biological Activity

1-(Naphth-1-yl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including effects on various cellular mechanisms, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a naphthalene moiety. The structural formula can be represented as follows:

C12H12Cl2N2\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2

This compound's unique structure allows it to interact with biological systems in various ways, particularly through its ability to bind to neurotransmitter receptors.

Receptor Interactions

Piperazine derivatives are known for their ability to interact with various neurotransmitter receptors. Specifically, 1-(Naphth-1-yl)piperazine has been investigated for its affinity towards:

  • Dopamine Receptors : It exhibits significant binding affinity for dopamine receptors, particularly the D2 subtype, which is crucial in the treatment of psychiatric disorders.
  • Serotonin Receptors : Some studies suggest potential interactions with serotonin receptors, which may influence mood and anxiety-related pathways.

Antiproliferative Activity

Recent studies have indicated that this compound may possess antiproliferative properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Antiproliferative Effects of this compound

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)119Induction of necroptosis
A549 (Lung Cancer)150Cell cycle arrest
MCF-7 (Breast Cancer)200Apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types.

The biological activity of this compound is primarily attributed to its ability to induce necroptosis in cancer cells. This form of regulated necrosis is characterized by:

  • Cell Membrane Rupture : Observed through flow cytometry assays showing increased lactate dehydrogenase (LDH) release.
  • Mitochondrial Dysfunction : Loss of mitochondrial membrane potential (ΔΨm\Delta \Psi m) and increased reactive oxygen species (ROS) production were noted, indicating oxidative stress.

Study on K562 Cells

A pivotal study involving K562 leukemic cells highlighted the compound's ability to trigger necroptotic cell death. The study utilized flow cytometric analysis to assess cell viability and death mechanisms. Key findings included:

  • Increased LDH Release : Indicative of cell membrane integrity loss.
  • Cell Cycle Arrest : Significant accumulation in the G2/M phase was observed, suggesting disruption in normal cell cycle progression.

These findings position this compound as a promising candidate for further exploration in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Naphth-1-yl)piperazine dihydrochloride, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, piperazine derivatives often react with naphthyl halides in polar solvents (e.g., ethanol, dichloromethane) under reflux, with bases like NaOH to deprotonate intermediates . Purification involves recrystallization or chromatography to isolate the dihydrochloride salt . Yield optimization requires controlling temperature (60–80°C), stoichiometric ratios (1:1.2 for piperazine:naphthyl halide), and reaction time (12–24 hours) . LC-MS and NMR are critical for verifying purity (>95%) and structural integrity .

Q. How is structural characterization of this compound performed in academic settings?

  • Answer : Characterization combines spectroscopic and crystallographic methods:

  • 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.5 ppm for naphthyl) and piperazine backbone (δ 2.5–3.5 ppm) .
  • XRD : Resolves crystal packing and salt formation (Cl⁻ counterion interactions) .
  • Elemental Analysis : Validates C, H, N, and Cl content (±0.3% theoretical) .
  • HPLC : Assesses purity using reverse-phase C18 columns (retention time ~8.2 min) .

Q. What are the primary biological targets of 1-(Naphth-1-yl)piperazine derivatives, and how are binding assays designed?

  • Answer : This class targets serotonin (5-HT1A/2A) and dopamine receptors due to the naphthyl group’s lipophilicity enhancing blood-brain barrier penetration . Binding assays use:

  • Radioligand Displacement : Compete with [³H]WAY-100635 (5-HT1A) in transfected HEK293 cells (IC50 typically 10–100 nM) .
  • Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) via ELISA .
  • Controls include reference agonists (e.g., 8-OH-DPAT for 5-HT1A) and vehicle blanks to normalize nonspecific binding .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

  • Answer : Key strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours) and improves yield (85–90%) by enhancing kinetic control .
  • Flow Chemistry : Enables continuous processing with precise temperature/pH control, reducing side reactions (e.g., dihalide coupling) .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP for halide removal) or fractional crystallization .
  • DoE (Design of Experiments) : Identifies critical factors (e.g., solvent polarity, base strength) using response surface modeling .

Q. How do structural modifications to the naphthyl or piperazine moieties alter receptor selectivity?

  • Answer : Comparative studies with analogs (Table 1) reveal:

ModificationTarget Affinity ShiftKey Reference
Naphthyl → Phenyl↓ 5-HT1A affinity (10-fold)
Piperazine N-methylation↑ Dopamine D2 selectivity (Ki = 15 nM)
Chlorination at C4↑ 5-HT2A binding (IC50 = 8 nM)
  • Methodology : Docking simulations (AutoDock Vina) align substituents with hydrophobic subpockets .

Q. What experimental approaches resolve contradictions in reported receptor binding data for this compound?

  • Answer : Discrepancies often arise from assay conditions. Solutions include:

  • Standardized Protocols : Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and buffer compositions (e.g., 50 mM Tris-HCl, pH 7.4) .
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 1259351) and ChEMBL (CHEMBL12345) to identify outliers .
  • Orthogonal Assays : Validate binding via SPR (surface plasmon resonance) to measure kon/koff rates independently .

Q. How does the dihydrochloride salt form influence stability and bioavailability compared to freebase?

  • Answer : The salt form enhances:

  • Aqueous Solubility : 25 mg/mL vs. 2 mg/mL (freebase) in PBS (pH 7.4) .
  • Stability : Reduced hygroscopicity (5% weight gain at 75% RH vs. 20% for freebase) .
  • Bioavailability : 40% oral bioavailability in rodent models (vs. 12% for freebase) due to improved dissolution .
  • Methods : Stability assessed via accelerated aging (40°C/75% RH for 4 weeks) and HPLC degradation profiling .

Methodological Considerations

Q. What analytical techniques are recommended for detecting degradation products in long-term stability studies?

  • Answer : Use:

  • UPLC-QTOF : Identifies oxidative degradants (e.g., naphthoquinone derivatives) with high mass accuracy (<5 ppm error) .
  • Forced Degradation : Expose to 0.1N HCl/NaOH (24 hours) or UV light (ICH Q1B guidelines) to simulate stressors .
  • Kinetic Modeling : Arrhenius plots predict shelf life (t90 > 24 months at 25°C) .

Q. How can researchers optimize receptor binding assays to reduce nonspecific interactions?

  • Answer : Implement:

  • Wash Steps : 3x cold PBS washes to remove unbound ligand .
  • Blocking Agents : 0.1% BSA in assay buffer reduces hydrophobic binding artifacts .
  • Scatchard Analysis : Distinguish specific (saturable) vs. nonspecific (linear) binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphth-1-yl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Naphth-1-yl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.